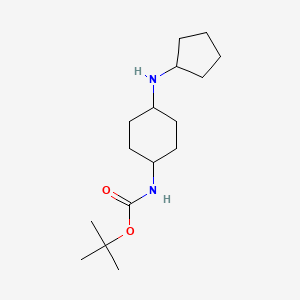

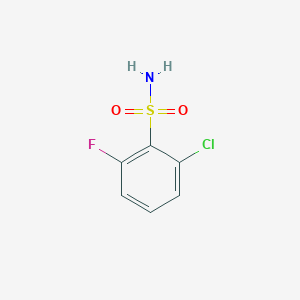

![molecular formula C11H11N3O2 B2372780 N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 439109-50-9](/img/structure/B2372780.png)

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the direct annulation of hydrazides with methyl ketones, which is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .

科学的研究の応用

NMR Studies

- N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide and its derivatives have been studied using NMR techniques, which provide insights into the structural and tautomeric properties of these compounds (Li Ying-jun, 2012).

Antimicrobial and Hemolytic Activities

- Several derivatives of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds have shown effectiveness against various microbial species, demonstrating their potential as antimicrobial agents (Samreen Gul et al., 2017).

Cancer Research

- Certain derivatives of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide have been explored for their potential in cancer research, particularly in the context of lung cancer and their ability to inhibit specific proteins associated with cancer progression (Ishan I. Panchal et al., 2020).

Pharmacological Evaluation

- A comprehensive pharmacological evaluation of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives has been conducted, including assessments of their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the diverse potential applications of these compounds in therapeutic contexts (M. Faheem, 2018).

Antibacterial and Antifungal Activities

- Several studies have focused on the synthesis of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives and their evaluation as potential antibacterial and antifungal agents, revealing significant activity against various bacterial and fungal strains (K. Ramalingam et al., 2019).

Antiprotozoal Agents

- Research into N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives has also extended to their potential as antiprotozoal agents, with evaluations of their effectiveness against pathogens such as Trypanosoma cruzi, highlighting their potential in the treatment of protozoal infections (N. Patel et al., 2017).

作用機序

Target of Action

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been found to exhibit a broad spectrum of biological effects, including antifungal , antibacterial , and nematocidal activities . .

Mode of Action

It is known that oxadiazole derivatives can interact with various biological targets, leading to their diverse biological properties .

Biochemical Pathways

It is known that oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that some oxadiazole derivatives have shown moderate inhibition activity against certain fungi and bacteria .

特性

IUPAC Name |

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMVQAUSWGGXMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)

![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)